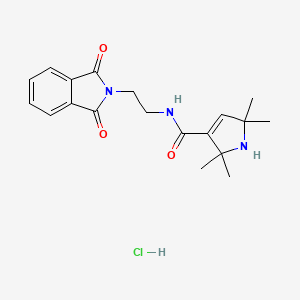
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: Imidazo[1,2-a]pyridine derivative and methanesulfonyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Product: Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- typically involves multi-step organic reactions
-
Formation of Imidazo[1,2-a]pyridine Core
Starting Materials: 2-aminopyridine and an appropriate aldehyde or ketone.
Reaction Conditions: Cyclization is often achieved using a Lewis acid catalyst such as zinc chloride or aluminum chloride under reflux conditions.
Product: Imidazo[1,2-a]pyridine derivative.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are performed in anhydrous solvents under inert atmosphere.
Products: Reduced derivatives of the imidazo[1,2-a]pyridine ring.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Reactions are carried out in polar solvents with or without catalysts.
Products: Substituted derivatives of the imidazo[1,2-a]pyridine ring.
Applications De Recherche Scientifique
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- has several scientific research applications:
-
Medicinal Chemistry
Anticancer Agents: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for anticancer drug development.
Anti-inflammatory Agents: Its ability to modulate inflammatory pathways has been explored for developing anti-inflammatory drugs.
-
Materials Science
Organic Semiconductors: The compound’s electronic properties make it suitable for use in organic semiconductor materials for electronic devices.
-
Biological Research
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, aiding in the study of enzyme functions and pathways.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide, N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl): Similar structure but with a pyrimidine ring instead of a pyridine ring.
Methanesulfonamide, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl): Lacks the methoxy group on the phenyl ring.
Uniqueness
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its efficacy in various applications.
Propriétés
| 104691-59-0 | |
Formule moléculaire |
C15H15N3O3S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-(4-imidazo[1,2-a]pyridin-2-yl-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C15H15N3O3S/c1-21-14-9-11(17-22(2,19)20)6-7-12(14)13-10-18-8-4-3-5-15(18)16-13/h3-10,17H,1-2H3 |
Clé InChI |
LXDBOJUYKJVXKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=CN3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







